Hexachlorodisiloxane
CAS No.: 14986-21-1
Cat. No.: VC20945209
Molecular Formula: Cl6OSi2
Molecular Weight: 284.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14986-21-1 |
|---|---|
| Molecular Formula | Cl6OSi2 |
| Molecular Weight | 284.9 g/mol |
| IUPAC Name | trichloro(trichlorosilyloxy)silane |
| Standard InChI | InChI=1S/Cl6OSi2/c1-8(2,3)7-9(4,5)6 |
| Standard InChI Key | QHAHOIWVGZZELU-UHFFFAOYSA-N |
| SMILES | O([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
| Canonical SMILES | O([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Introduction
Basic Information and Identification
Hexachlorodisiloxane is an inorganic silicon compound with the molecular formula Cl₆OSi₂. This compound is also known by several synonyms including Perchlorodisiloxane and Hexachloropropanedisiloxane . The compound is identified through various registry and identification systems as outlined in Table 1.
Physical and Chemical Properties
Hexachlorodisiloxane exhibits distinctive physical and chemical properties that influence its handling and applications. As a colorless liquid at room temperature, it possesses several important characteristics detailed in Table 2.
Molecular Structure
Structural Characteristics
Hexachlorodisiloxane features a distinctive molecular architecture with two silicon atoms connected by an oxygen bridge, forming a Si-O-Si backbone. Each silicon atom is further bonded to three chlorine atoms, resulting in the complete saturation of both silicon centers .
This configuration provides the compound with its characteristic reactivity profile, particularly in reactions involving hydrolysis or chlorination. The Si-O-Si linkage, also known as a siloxane bond, represents one of the most fundamental structural units in silicon chemistry and serves as a building block for more complex silicon-based materials.
Electronic and Steric Properties
The electronic distribution across the Si-O-Si bridge and the steric arrangement of the chlorine substituents significantly influence the compound's chemical behavior. The high electronegativity of the chlorine atoms creates a strong polarity in the Si-Cl bonds, making them susceptible to nucleophilic attack, especially by water or alcohols .
Synthesis Methods
High-Temperature Oxidation
One established synthetic route for obtaining Hexachlorodisiloxane involves the high-temperature oxidation of silicon tetrachloride. This reaction typically proceeds at elevated temperatures between 950°C and 970°C according to the following equation:
2SiCl₄ + O₂ → 2(SiCl₃)₂O + Cl₂
This reaction produces Hexachlorodisiloxane along with chlorine gas as a byproduct.
Pyrolysis Method
Another synthetic approach involves the pyrolysis of a mixture of benzyloxytrichlorosilane (C₆H₅CH₂OSiCl₃) and trichlorosilane (HSiCl₃) in a 1:1 ratio at approximately 580°C. This reaction produces multiple products requiring subsequent distillation of the condensate (110-130°C) to isolate Hexachlorodisiloxane with a yield of approximately 16.1% .
Byproducts of this reaction include silicon tetrachloride, toluene, benzyl chloride, and various other chlorosiloxanes including HCl₂SiOSiCl₂OSiCl₃, HCl₂Si(OSiCl₂)₂OSiCl₃, C₆H₅CH₂SiCl₃, C₆H₅CH₂(OSiCl₂)₂OSiCl₃, and C₆H₅CH₂OSiCl₂OSiCl₃ .
Industrial Production
In industrial settings, Hexachlorodisiloxane is often produced through the distillation of mixtures containing hexachlorodisilane. The process involves careful control of water content to ensure high purity, with water levels maintained at less than 10 parts per billion by weight.
Chemical Reactions
Hydrolysis
When exposed to water, Hexachlorodisiloxane undergoes rapid hydrolysis to form silicon dioxide and hydrochloric acid according to the following reaction:
(SiCl₃)₂O + 3H₂O → 2SiO₂ + 6HCl
This reaction highlights the moisture sensitivity of the compound and necessitates its storage under anhydrous conditions.
Thermal Decomposition
Under intense heat, Hexachlorodisiloxane decomposes to form silicon dioxide and silicon tetrachloride:
2(SiCl₃)₂O → SiO₂ + 3SiCl₄
This decomposition reaction is relevant to the compound's handling and storage requirements.
Reactions with Amines
Hexachlorodisiloxane reacts with primary and secondary amines, leading to numerous partially and totally organylamino-substituted disiloxanes. The exact products depend on the stoichiometry of the reaction. Partially amino-substituted chlorodisiloxanes produced in these reactions remain very sensitive to moisture and can be converted into disiloxanes with different organylamino groups .
Alkanolysis
The compound undergoes alkanolysis reactions with alcohols. Exhaustive alkanolysis substitutes both amino and chloro groups, yielding hexaalkoxydisiloxanes. However, partial alkanolysis may substitute amino groups in preference to chloro groups .
Fluorination
Reaction with antimony trifluoride yields hexafluorodisiloxane according to the following equation:
(SiCl₃)₂O + 6SbF₃ → (SiF₃)₂O + 6SbCl₃
This transformation represents an important route to fluorinated siloxanes.
Applications
Semiconductor Manufacturing
Hexachlorodisiloxane plays a crucial role in semiconductor fabrication processes, particularly in chemical vapor deposition (CVD) and atomic layer deposition (ALD) technologies. The compound serves as a precursor for the low-temperature deposition of thin layers of silicon nitride (SiN), epitaxial silicon, and silicon oxynitride (SiON) essential for advanced semiconductor devices .
Additionally, Hexachlorodisiloxane is utilized as a chemical diffusion barrier to create gate spacers for dynamic random-access memory (DRAM) devices, contributing to the miniaturization and enhanced performance of memory components .
Organosilicon Chemistry
In organosilicon chemistry, Hexachlorodisiloxane serves as a valuable precursor for synthesizing various silicon-based intermediates. Its structure makes it particularly useful in producing silicone materials, resins, and coatings with specialized properties .
Production of Disilicic Acid and Silicic Acid Oligomers
Hexachlorodisiloxane serves as a starting material for the synthesis of hexakis(benzyloxy)disiloxane, which can then be converted to disilicic acid through hydrogenolysis reactions. This process represents a significant advancement in the selective synthesis of orthosilicic acid and its oligomers in non-aqueous conditions .
The reaction typically involves hydrogenolysis of hexakis(benzyloxy)disiloxane in 1,1,3,3-tetramethylurea (TMU) and N,N-dimethylacetamide (DMAc) with a palladium on carbon (Pd/C) catalyst under hydrogen atmosphere (1 atm), yielding disilicic acid with up to 96% efficiency .
Synthesis of Functionalized Oligosiloxanes
Hexachlorodisiloxane contributes to the synthesis of functionalized oligosiloxanes, which serve as building blocks for advanced materials. Specifically, disilicic acid derived from Hexachlorodisiloxane can be treated with dimethyldiacetoxy silane (Me₂Si(OAc)₂) to produce cyclotrisiloxane derivatives with high selectivity. These functionalized oligosiloxanes can be further modified to create silicone materials with specific performance characteristics .
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